molecular formula C17H12FN3O2S3 B2629743 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide CAS No. 477557-58-7

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide

Cat. No. B2629743
M. Wt: 405.48
InChI Key: JUEPLLANRKMREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide is a useful research compound. Its molecular formula is C17H12FN3O2S3 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Research has demonstrated the synthesis and antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine derivatives. These compounds, including variants with a fluorine atom at the 4th position of the benzoyl group, showed promising antimicrobial properties against a range of bacteria and fungi. The presence of the fluorine atom was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Radiotracer Development for Molecular Imaging

  • The synthesis of fluorine-labeled compounds for use as radiotracers in molecular imaging has been explored. One study described the radiosynthesis of a cyclin-dependent kinase-2 inhibitor as a potential radiotracer for positron emission tomography (PET), highlighting the application of fluorinated compounds in the diagnosis and study of diseases at the molecular level (Svensson et al., 2011).

Anticancer and Anti-HIV Activity

  • Fluorine-substituted 1,2,4-triazinones have been synthesized and evaluated for their anti-HIV-1 and CDK2 inhibition activities. This research indicates the potential of fluorine-containing compounds in developing treatments for HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Novel Antimicrobial Agents

  • Synthesis of new fluorine-containing thiadiazolotriazinones has shown potential antibacterial activity. The inclusion of fluorine and other pharmacophores in these compounds suggests a promising approach to developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

properties

IUPAC Name

4-fluoro-N-[2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-2-oxoethanethioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S3/c1-25-17-20-12-7-6-11(8-13(12)26-17)19-15(23)16(24)21-14(22)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,19,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPLLANRKMREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C(=S)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide

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